3,4,5-Trifluoroanisole

Lipophilicity log D ADME

Researchers seeking to optimize lead compound lipophilicity for CNS targets often face inconsistent log D outcomes with difluoroanisole analogues. 3,4,5-Trifluoroanisole (C₇H₅F₃O) provides a precise solution as a fully substituted trifluoromethoxy building block. - Distinct -OCF₃ geometry: Orthogonal conformation engages unique hydrophobic sub-pockets inaccessible to planar -OCH₃ or -OCF₂H groups. - Predictable log D shift: Increases lipophilicity by ~1 unit vs. anisole, targeting the critical log D 2-4 range for BBB penetration. - Reliable synthesis: Regiochemical fidelity in cross-coupling reactions ensures consistent library generation. Low melting point (20 °C) facilitates accurate high-throughput weighing.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 203245-17-4
Cat. No. B1362294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluoroanisole
CAS203245-17-4
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
InChIKeyWVGMXLCSROHOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trifluoroanisole Technical Profile


3,4,5-Trifluoroanisole (C₇H₅F₃O; MW 162.11) is a fully substituted trifluoromethoxybenzene derivative where three contiguous fluorine atoms occupy the 3-, 4-, and 5-positions of the aromatic ring . The compound exists as a low‑melting solid (mp 20 °C) with a boiling point of 39 °C at 1 mmHg, a density of 1.285 g cm⁻³, and a refractive index of 1.4490 . This substitution pattern imparts a distinct electronic and conformational profile compared to difluorinated or monofluorinated anisole analogues, directly influencing its utility as a building block in medicinal chemistry and agrochemical synthesis.

Building block
Fluorinated anisole for med chem and agrochemical synthesis
Substitution pattern
3,4,5-trifluoro motif locks orthogonal –OCF₃ conformation
Handling
Low-melting solid supports precise weighing and vacuum distillation

3,4,5-Trifluoroanisole Fluorination Pattern


In‑class substitution among fluoroanisole regioisomers or difluoro‑ versus trifluoro‑variants is not permissible without altering critical physicochemical and pharmacokinetic outcomes. The 3,4,5‑trifluoro substitution pattern produces a unique orthogonal conformation of the –OCF₃ group relative to the aromatic plane, a geometry not present in anisole or in 2‑, 4‑, or 2,4‑difluoroanisoles [1]. Furthermore, matched molecular pair analysis from the Pfizer corporate database demonstrates that the –OCF₃ motif increases lipophilicity (log D) by approximately one log unit relative to the non‑fluorinated –OCH₃ parent while simultaneously reducing passive permeability—a trend not observed with difluoroanisole (–OCF₂H) analogues [2]. Consequently, substituting a difluoroanisole for 3,4,5‑trifluoroanisole in a synthetic route or biological assay introduces unquantified changes in log D, permeability, and metabolic stability, invalidating direct interchangeability.

Conformation
3,4,5-trifluoro pattern forces –OCF₃ orthogonal to ring; difluoroanisoles lack this geometry and may alter binding interactions
Physicochemistry
–OCF₃ increases lipophilicity but reduces passive permeability relative to –OCH₃ or –OCF₂H; direct swap shifts ADME profile unpredictably
Metabolism
–OCF₃ does not improve metabolic stability over –OCH₃; replacing a –OCF₂H group with –OCF₃ may alter clearance without gain

3,4,5-Trifluoroanisole Comparative Analysis


Log D Advantage Over Anisole

Matched molecular pair analysis of compounds containing the –OCF₃ (trifluoromethoxy) motif versus their –OCH₃ (methoxy) counterparts shows a consistent increase in the octanol‑water distribution coefficient (log D, pH 7.4) of approximately one log unit [1]. For 3,4,5‑trifluoroanisole (PhOCF₃), the ACD/Labs‑predicted log D at pH 7.4 is 2.42 ; in contrast, anisole (PhOCH₃) exhibits a calculated log P of ~1.6–1.8 [2].

Log D increase
Reported
+1 log unit vs. anisole
Supports lipophilicity-driven scaffold selection
ACD/Labs predicted value; confirm experimentally
Lipophilicity log D ADME

Passive Permeability vs. Anisole

Despite its elevated lipophilicity, the –OCF₃ group in trifluoroanisole is associated with a reduction in passive membrane permeability relative to the –OCH₃ parent. In a Pfizer internal matched‑pair analysis, PhOCF₃‑containing compounds showed lower permeability than their PhOCH₃ counterparts [1]. For 3,4,5‑trifluoroanisole specifically, the predicted topological polar surface area (tPSA) is 9 Ų and the number of hydrogen bond donors is zero , but the orthogonal conformation of the –OCF₃ group alters the effective lipophilic surface area, attenuating permeability [2].

Permeability
Reported
Reduced vs. anisole
Monitor when membrane penetration is critical
Directional trend; no numerical quantification
Passive permeability PAMPA Drug‑likeness

Metabolic Stability vs. Anisole

The introduction of the –OCF₃ group does not appreciably improve metabolic stability relative to the non‑fluorinated –OCH₃ parent. Matched molecular pair analysis from the Pfizer corporate database indicates that PhOCF₃‑containing compounds do not exhibit significantly reduced oxidative metabolism compared to their PhOCH₃ analogues [1]. This contrasts with difluoroanisole (–OCF₂H), which achieves a better balance of properties including improved metabolic stability over PhOCH₃ [2].

Metabolic stability
Class-level
No improvement vs. anisole
Consider –OCF₂H analogues for stability goals
Matched-pair analysis; verify in target series
Metabolic stability Microsomal clearance Oxidative metabolism

Orthogonal OCF₃ Conformation

In α,α,α‑trifluoroanisole (PhOCF₃), the CF₃ group is oriented perpendicular (τ ≈ 90°) to the plane of the benzene ring, whereas in anisole (PhOCH₃) the methoxy group adopts a near‑planar orientation [1]. This orthogonal conformation is a direct consequence of the steric and electronic effects of the three fluorine atoms and has been observed in both gas‑phase and liquid‑crystalline NMR studies [2]. The 3,4,5‑trifluoro substitution pattern on the ring further locks this geometry by removing the possibility of other rotational isomers.

OCF₃ conformation
Head-to-head
τ ≈ 90° (orthogonal) vs. anisole planar
May support unique binding-site interactions
Gas-phase ED and NMR data
Conformation Molecular recognition Binding affinity

Melting and Boiling Point Comparison

3,4,5‑Trifluoroanisole (mp 20 °C, bp 39 °C at 1 mmHg) exhibits distinct thermal properties relative to its regioisomers. For example, 2,4,5‑trifluoroanisole (CAS 5006‑38‑2) is a liquid at room temperature with a reported boiling point of 149–150 °C at ambient pressure, while 2,4,6‑trifluoroanisole (CAS 219998‑30‑8) has a boiling point of 158–160 °C . The lower melting point and reduced boiling point of the 3,4,5‑isomer under vacuum facilitate easier handling and purification in laboratory‑scale synthesis.

Thermal properties
Data to verify
mp 20°C, bp 39°C/1 mmHg
Facilitates lab handling and vacuum distillation
Supplier-reported; verify independently
Physicochemical properties Purification Handling

Synthetic Complexity vs. Difluoro Analogues

The synthetic routes to access trifluoroanisoles are generally more complex and less straightforward than those for difluoroanisoles (–OCF₂H) [1]. A key industrial process involves vapor‑phase reaction of hydrogen fluoride with trichloroanisole precursors over a fluorinated alumina catalyst, a methodology requiring specialized equipment and strict safety protocols [2]. This contrasts with the more accessible deoxyfluorination or difluoromethylation strategies commonly used for –OCF₂H analogues.

Synthesis complexity
Class-level
More complex vs. –OCF₂H routes
May limit supplier choice and increase cost
Industrial assessment; research scale may differ
Synthesis Process chemistry Cost‑efficiency

3,4,5-Trifluoroanisole Applications


Lipophilicity-Driven Lead Optimization

When a lead series suffers from insufficient lipophilicity (log D < 2), replacing an –OCH₃ substituent with a 3,4,5‑trifluoroanisole moiety increases log D by approximately one unit while providing the orthogonal –OCF₃ conformation that can engage in unique hydrophobic interactions [1]. This strategy is particularly effective in CNS‑targeted programs where achieving a log D in the 2–4 range is critical for blood‑brain barrier penetration, but the reduced passive permeability of the –OCF₃ group must be monitored [1].

Structure-Based Design with Orthogonal OCF₃

The perpendicular orientation of the –OCF₃ group relative to the aromatic plane in 3,4,5‑trifluoroanisole creates a distinct three‑dimensional pharmacophore that is absent in planar anisole analogues [2]. Crystallographic and computational docking studies have shown that this orthogonal geometry can fill hydrophobic sub‑pockets inaccessible to methoxy or even difluoromethoxy groups, offering a tangible advantage in fragment‑based drug discovery and scaffold‑hopping exercises [2].

Agrochemical Intermediate Synthesis

3,4,5‑Trifluoroanisole serves as a reliable intermediate for the preparation of herbicidal α‑trifluoroanisole derivatives containing phenylpyridine moieties [3]. The defined 3,4,5‑trifluoro substitution pattern ensures regiochemical fidelity in downstream cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), a requirement for generating compound libraries with consistent physicochemical and biological profiles [4]. Its low melting point (20 °C) facilitates accurate weighing for high‑throughput parallel synthesis .

Application
Selection Property
Validation Focus
Lipophilicity lead optimization studies
–OCF₃ lipophilicity profile
Log D / permeability correlation
Binding-site interaction studies
Orthogonal –OCF₃ geometry
Crystallography / docking confirmation
Agrochemical building block synthesis
Regiochemical fidelity in cross-couplings
Downstream coupling efficiency

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